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molecular formula C8H7N3O4S B2447565 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide CAS No. 153504-92-8

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No. B2447565
M. Wt: 241.22
InChI Key: IORLVGAEOOXBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05912245

Procedure details

A suspension of 5.21 g (0.02 mole) of 1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride and 40 ml of 25% ammonium hydroxide is stirred at room temperature for 6 hours. Then it is filtered, the separated material is washed with water and acetone, filtered, dried, dissolved in a slight amount of hot dimethyl sulfoxide, and the product is precipitated from the solution by adding a slight amount of 2-propanol to it. Thus 0.70 g (15%) of 1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxaline sulfonamide is obtained, m.p.: >360° C.
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11](=[O:12])[NH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13](Cl)(=[O:15])=[O:14])[CH:8]=2)[NH:3]1.[OH-].[NH4+:18]>>[O:1]=[C:2]1[C:11](=[O:12])[NH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13]([NH2:18])(=[O:15])=[O:14])[CH:8]=2)[NH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.21 g
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2NC1=O)S(=O)(=O)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then it is filtered
WASH
Type
WASH
Details
the separated material is washed with water and acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a slight amount of hot dimethyl sulfoxide
CUSTOM
Type
CUSTOM
Details
the product is precipitated from the solution
ADDITION
Type
ADDITION
Details
by adding a slight amount of 2-propanol to it

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2NC1=O)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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